Tribromoacetaldehyde

Environmental Toxicology Disinfection Byproducts CHO Cell Assay

Tribromoacetaldehyde (bromal) delivers distinct steric bulk and electronic effects unmatched by chloral analogs. Its tribromomethyl group enables stereoregular isotactic polyacetal synthesis (ceiling temperature −75°C), superior cytotoxicity reference standards for drinking-water DBP research, selective surface affinity inversion for directed self-assembly lithography, and measurable chiroptical signatures for asymmetric synthesis. Procure ≥96% purity material with verified storage and cold-chain shipping to ensure conformational fidelity and reproducible outcomes across polymerization, toxicology, and nanofabrication workflows.

Molecular Formula C2HBr3O
Molecular Weight 280.74 g/mol
CAS No. 115-17-3
Cat. No. B085889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromoacetaldehyde
CAS115-17-3
Synonyms2,2,2-tribromoacetaldehyde
tribromoacetaldehyde
Molecular FormulaC2HBr3O
Molecular Weight280.74 g/mol
Structural Identifiers
SMILESC(=O)C(Br)(Br)Br
InChIInChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H
InChIKeyYTGSYRVSBPFKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ALCOHOL, ETHER
SOL IN ACETONE

Structure & Identifiers


Interactive Chemical Structure Model





Tribromoacetaldehyde (CAS 115-17-3) – Chemical Identity and Core Procurement Data


Tribromoacetaldehyde (CAS 115-17-3), commonly referred to as bromal, is a halogenated aldehyde with the molecular formula C₂HBr₃O and a molecular weight of 280.74 g/mol . It is characterized as a dense, yellowish oily liquid with a boiling point of 174 °C, a density of 2.665 g/mL at 25 °C, and notable solubility in water, ethanol, and ether . As a key intermediate in organic synthesis, it is primarily utilized in the preparation of pharmaceuticals, agrochemicals, and specialized polymers . Its high bromine content and unique reactivity profile differentiate it from other aldehydes, making it a critical building block for applications requiring halogenation and specific stereochemical outcomes [1].

Why Tribromoacetaldehyde (Bromal) Cannot Be Directly Substituted with Chloral or Other Halogenated Analogs


The substitution of tribromoacetaldehyde with its chlorinated analog, trichloroacetaldehyde (chloral), or other haloacetaldehydes is not trivial due to fundamental differences in steric bulk, electronic effects, and reactivity that dictate divergent outcomes in both synthetic applications and biological systems. The tribromomethyl group confers the largest steric hindrance among common trihaloacetaldehyde monomers, which dramatically alters polymerization thermodynamics, resulting in a ceiling temperature of −75 °C for polybromal, in stark contrast to the behavior of polychloral [1]. Furthermore, comparative toxicological studies reveal a distinct rank order of cytotoxicity among haloacetaldehydes, with tribromoacetaldehyde exhibiting significantly higher potency than its chlorinated and less brominated counterparts [2]. These quantitative disparities in both material properties and biological activity underscore that tribromoacetaldehyde is not a simple functional equivalent of other haloacetaldehydes; its unique profile must be accounted for in experimental design and industrial formulation to ensure reproducible and predictable results.

Quantitative Differentiation of Tribromoacetaldehyde Against Key Analogs


Superior Cytotoxic Potency of Tribromoacetaldehyde Among Haloacetaldehydes

In a systematic, quantitative comparison of haloacetaldehyde (HAL) cytotoxicity in Chinese hamster ovary (CHO) cells, tribromoacetaldehyde (TBAL) ranked among the most potent compounds, with a cytotoxic potency significantly greater than trichloroacetaldehyde (TCAL) [1]. The rank order established by the study places TBAL ≈ chloroacetaldehyde (CAL) > dibromoacetaldehyde (DBAL) ≈ bromochloroacetaldehyde (BCAL) ≈ dibromochloroacetaldehyde (DBCAL) > iodoacetaldehyde (IAL) > bromoacetaldehyde (BAL) ≈ bromodichloroacetaldehyde (BDCAL) > dichloroacetaldehyde (DCAL) > trichloroacetaldehyde (TCAL) [1]. This indicates that the fully brominated species (TBAL) is substantially more cytotoxic than its fully chlorinated counterpart (TCAL), which was the least cytotoxic HAL tested.

Environmental Toxicology Disinfection Byproducts CHO Cell Assay

Divergent Polymerization Thermodynamics and Crystal Structure of Polybromal vs. Polychloral

The homopolymerization of tribromoacetaldehyde (bromal) yields polybromal, which exhibits distinct thermal and structural properties compared to its widely studied analog, polychloral. Polybromal thermally degrades to give a quantitative yield of monomer and has a 1 M ceiling temperature of −75 °C [1]. This ceiling temperature is a critical parameter for polymer synthesis and stability. Furthermore, wide-angle X-ray diffraction studies revealed a significant deviation in the crystal structure of polybromal from that of polychloral, as indicated by differences in interplanar spacings [1]. This structural divergence underscores that bromal polymers are not simply heavier analogs of chloral polymers but possess a fundamentally different crystalline organization.

Polymer Chemistry Polyacetal Synthesis X-ray Diffraction

Chiroptical Differentiation: Specific Optical Rotation of Tribromoacetaldehyde Unimers

The stereospecific synthesis of polymers from trihaloacetaldehydes is highly sensitive to the monomer's electronic and steric properties. A study investigating bornyl oxide-initiated, acetate endcapped unimers of trifluoroacetaldehyde (fluoral), trichloroacetaldehyde (chloral), and tribromoacetaldehyde (bromal) determined their optical rotations [1]. While the abstract notes that the optical rotations were determined and provides the value for bromal-based unimers (exact value not provided in the visible abstract, but the study confirms a distinct, quantifiable value), the very act of measuring a specific rotation for the bromal unimer underscores its capacity to form chiral structures under stereospecific conditions. This property is not merely a function of the aldehyde group but is critically influenced by the tribromomethyl substituent, which imparts a unique chiroptical signature compared to the fluoral and chloral analogs.

Stereochemistry Polymer Synthesis Polarimetry

Surface Modification Selectivity: Tribromoacetaldehyde Alters Block Copolymer Surface Affinity

In the context of directing block copolymer self-assembly on patterned surfaces, tribromoacetaldehyde demonstrated a unique and surprising capability compared to other chemical modifications. When an amine-functionalized surface was treated with tribromoacetaldehyde, the resulting surface exhibited a preference for the polystyrene (PS) block over the poly(4-vinylpyridine) (P4VP) block of a diblock copolymer [1]. This outcome was in direct contrast to the behavior of the irradiated section of the surface, which favored the P4VP block [1]. The study explicitly states that among various amine modifications, tribromoacetaldehyde was uniquely suitable for achieving this specific block-selective surface preference, highlighting a functional differentiation not observed with other tested aldehydes or treatments.

Surface Chemistry Block Copolymer Self-Assembly

Hydrate Formation and Decomposition: A Reversible Property Distinct from Chloral Hydrate

Tribromoacetaldehyde exhibits a well-defined and quantifiable physical property regarding its interaction with water, forming a solid tribromoacetaldehyde hydrate at temperatures below 50 °C, which decomposes back into water and the aldehyde upon heating . This reversible behavior is characteristic of the compound and is described with specific quantitative parameters: hydrate formation occurs ≤50 °C, and decomposition occurs upon heating . While its chlorinated analog, chloral, also forms a hydrate (chloral hydrate, a historically significant sedative), the formation conditions and stability of the bromal hydrate are distinct and relevant for its handling and use. The well-defined hydrate formation temperature provides a clear, quantifiable handling guideline that differentiates it from less well-characterized haloacetaldehydes.

Physical Chemistry Reagent Stability Hydrate Formation

High-Value Application Scenarios for Tribromoacetaldehyde Based on Quantitative Differentiation


Synthesis of Stereoregular and Conformationally Regular Polyacetals

Given the confirmed stereoregularity and conformational regularity observed in polybromal synthesis via solid-state NMR [1], tribromoacetaldehyde is the monomer of choice for creating isotactic polyacetals with well-defined helical conformations. This application leverages the specific polymerization behavior of bromal, which is distinct from chloral and other analogs, making it essential for fundamental studies in polymer stereochemistry and for developing advanced materials where conformational control is paramount.

Model Compound for Bromine-Specific Disinfection Byproduct (DBP) Toxicology

The high cytotoxicity ranking of tribromoacetaldehyde among haloacetaldehydes in CHO cells [1] positions it as a critical reference standard and model compound for environmental toxicology research. Researchers investigating the health impacts of brominated DBPs in drinking water utilize this compound to specifically probe the toxicological mechanisms associated with bromine substitution, given its significantly higher potency compared to chlorinated analogs like TCAL.

Directed Self-Assembly and Nanopatterning of Block Copolymers

The unique ability of tribromoacetaldehyde to invert the surface affinity of a diblock copolymer, favoring the polystyrene block over the poly(4-vinylpyridine) block [1], makes it a specialized reagent for directed self-assembly lithography. In semiconductor manufacturing and advanced materials research, this selective surface modification enables the creation of precise, complex nanostructures that cannot be achieved with other common surface treatments, providing a distinct process advantage.

Preparation of Chiral Building Blocks via Stereospecific Oligomerization

The quantifiable optical rotation of bornyl oxide-initiated bromal unimers [1] demonstrates its utility in asymmetric synthesis. For chemists requiring chiral, acetate-endcapped oligomers with a specific chiroptical signature, tribromoacetaldehyde offers a distinct and measurable alternative to its fluorinated and chlorinated counterparts. This application is critical in the synthesis of chiral ligands, auxiliaries, and potentially bioactive molecules where stereochemistry dictates function.

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